tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)17-11-6-9-18(10-7-11)13-12(19(21)22)5-4-8-16-13/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTRLOQMXIFTGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Chemical Reactions Analysis
tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups. Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various bases and solvents
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing piperidine and pyridine structures exhibit promising anticancer properties. In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, a related piperidine derivative demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
Immunomodulatory Effects
The compound has also been evaluated for its immunomodulatory effects. Studies suggest that it can enhance the activity of immune cells, specifically mouse splenocytes, against tumor cells through the inhibition of the PD-1/PD-L1 pathway. This suggests its potential as an immunotherapeutic agent, capable of restoring immune function at low concentrations .
Case Study 1: PD-L1 Inhibition
A PhD thesis focused on the biological activity of several piperidine derivatives, including tert-butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound could significantly restore immune function at specific concentrations, confirming its role as a PD-L1 inhibitor .
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, the compound was tested against various cancer cell lines. The results showed dose-dependent cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds, reinforcing its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Differences
The tert-butyl carbamate group is a common protective moiety in these compounds, but variations arise in the substituents on the pyridine ring or piperidine core. Key analogs include:
Table 1: Structural and Functional Comparison of Analogs
Reactivity and Stability
- Chloro and Bromo Substituents: Chloro () and bromo () groups enhance electrophilic substitution or cross-coupling (e.g., Suzuki reactions), making these compounds versatile intermediates .
- Cyano Group (): The 4-cyano derivative may exhibit higher polarity, improving solubility in polar solvents compared to the nitro analog .
Biological Activity
tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate, a compound with notable structural features, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tert-butyl group linked to a piperidine ring that is further substituted with a 3-nitropyridine moiety. The molecular formula is , with a molecular weight of approximately 306.36 g/mol. Its structure can be represented as follows:
Research indicates that compounds featuring piperidine and nitropyridine moieties often exhibit significant biological activities, including:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit various enzymes, including those involved in inflammatory pathways.
- Anti-inflammatory Properties : Studies have demonstrated that such compounds can modulate the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. For example, related compounds have been reported to inhibit IL-1β release and pyroptosis in macrophages stimulated with lipopolysaccharides (LPS) .
Efficacy in Preclinical Studies
Preclinical studies have evaluated the efficacy of this compound in various models:
- In Vitro Studies : In THP-1 differentiated macrophages, this compound exhibited significant inhibition of IL-1β release upon stimulation with ATP, suggesting its potential as an anti-inflammatory agent .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using MTT assays across different concentrations (0.1–100 µM). Results indicated that the compound had selective toxicity profiles, maintaining viability in non-target mammalian cells while effectively inhibiting pro-inflammatory responses .
Comparative Data Table
Case Study 1: NLRP3 Inflammasome Modulation
A study conducted on related compounds demonstrated their ability to prevent NLRP3 activation in HEK293 cells. The tested compounds showed a concentration-dependent inhibition of IL-1β release, highlighting the potential of piperidine-based derivatives in treating inflammatory diseases .
Case Study 2: Antimicrobial Activity
Another investigation into similar piperidine derivatives revealed their antimicrobial properties against various pathogens while exhibiting selectivity over mammalian cell lines. The findings suggest that modifications in the structure can lead to enhanced antimicrobial activity without compromising safety .
Q & A
Q. Advanced Research Focus
- Reaction Path Search : Apply quantum chemical calculations (DFT) to model nitro-group reactivity and predict reduction/oxidation pathways.
- Machine Learning : Train models on existing pyridine derivatives to predict regioselectivity in substitution reactions.
- Feedback Loops : Integrate experimental data (e.g., HPLC purity) into computational workflows to refine reaction parameters .
Case Study : ICReDD’s hybrid approach reduced optimization time by 60% for analogous piperidine-carbamates .
How should researchers characterize the structural integrity of this compound post-synthesis?
Q. Basic Research Focus
- NMR Analysis :
- ¹H NMR : Confirm piperidine ring protons (δ 1.4–2.8 ppm) and Boc-group tert-butyl signals (δ 1.4 ppm).
- ¹³C NMR : Detect carbamate carbonyl (δ ~155 ppm) and nitro-group carbons (δ ~148 ppm).
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or nitro-group orientation .
What reactor design considerations are critical for scaling up the synthesis of this compound?
Q. Advanced Research Focus
- Continuous Flow Systems : Minimize exothermic risks during nitro-group reduction by controlling residence time and temperature.
- Mixing Efficiency : Use baffled reactors to ensure homogeneity in multi-phase reactions (e.g., DCM/water).
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
Safety Note : Design pressure-relief mechanisms for hydrogenation steps involving H₂ gas .
How can researchers mitigate hazards when handling reactive intermediates in the synthesis?
Q. Advanced Research Focus
- Intermediate Quenching : Use scavenger resins (e.g., sulfonic acid resins) to neutralize unreacted aldehydes or reducing agents.
- Controlled Atmospheres : Perform nitro-group reductions in explosion-proof reactors with inert gas purging.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid latex due to solvent compatibility issues .
What methodological frameworks support the analysis of this compound’s pharmacological potential?
Q. Advanced Research Focus
- Target Binding Studies : Use surface plasmon resonance (SPR) to assess affinity for biological targets (e.g., kinases).
- Metabolic Stability : Incubate with liver microsomes and track degradation via LC-MS to estimate half-life.
- Toxicity Profiling : Employ zebrafish embryo models for rapid in vivo toxicity screening .
How do steric and electronic effects of the 3-nitropyridin-2-yl group influence reactivity compared to analogs?
Q. Advanced Research Focus
- Steric Effects : The ortho-nitro group hinders nucleophilic attack at the pyridine ring, favoring substitution at the para position.
- Electronic Effects : Nitro’s electron-withdrawing nature increases carbamate electrophilicity, accelerating Boc-deprotection under acidic conditions.
Comparative Data : Analogues with 4-nitropyridin-3-yl groups show 30% slower deprotection kinetics due to reduced resonance stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
